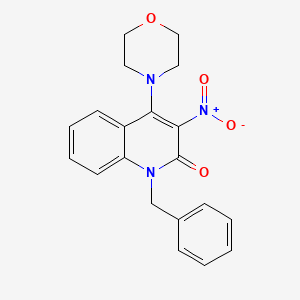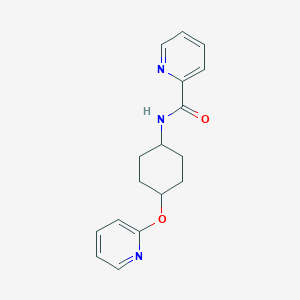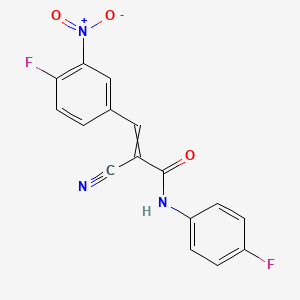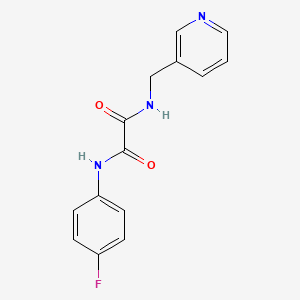
1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one, also known as BMNQ, is a synthetic compound that belongs to the quinoline family. It was first synthesized by researchers in Japan in 2003 and has since gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one is not fully understood, but it is believed to act as an inhibitor of protein tyrosine phosphatase (PTP) enzymes. PTPs play a critical role in cellular signaling pathways and are involved in the regulation of various cellular processes, including cell growth and differentiation. By inhibiting PTP activity, 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one may disrupt these pathways and lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one has a potent cytotoxic effect on cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cells. In addition, 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one is its high selectivity for cancer cells, which makes it a promising candidate for cancer imaging and treatment. However, one of the limitations of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one is its poor solubility in water, which can make it difficult to work with in a laboratory setting.
Direcciones Futuras
There are several future directions for 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one research, including the development of more efficient synthesis methods and the optimization of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one-based probes for imaging applications. In addition, further studies are needed to fully understand the mechanism of action of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one and its potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one involves a series of chemical reactions that are typically conducted in a laboratory setting. The process begins with the reaction of 4-chloro-3-nitrobenzoic acid with morpholine, which forms 4-(morpholin-4-yl)-3-nitrobenzoic acid. This intermediate product is then coupled with 2-amino-benzophenone in the presence of a palladium catalyst to form 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one.
Aplicaciones Científicas De Investigación
1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. One of the most promising areas of research involves the development of 1-benzyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one-based fluorescent probes for imaging applications. These probes have been shown to selectively target cancer cells and can be used to monitor disease progression and treatment efficacy.
Propiedades
IUPAC Name |
1-benzyl-4-morpholin-4-yl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-20-19(23(25)26)18(21-10-12-27-13-11-21)16-8-4-5-9-17(16)22(20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHANKIRGNBQRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2911344.png)



![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2911354.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2911355.png)
![8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911358.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide](/img/structure/B2911360.png)
![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2911361.png)


![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2911366.png)